(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride
Description
(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid hydrochloride is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a dimethylaminomethyl group at the 5-position and a carboxylic acid moiety at the 2-position. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications. Key characteristics include:
- Molecular formula: C₈H₁₆ClNO₃
- Molecular weight: 209.67 g/mol
- CAS number: EN300-6494239 (racemic mixture) . The stereochemistry (2R,5S) confers rigidity to the oxolane ring, which can influence binding specificity in biological systems. The dimethylamino group contributes to basicity (pKa ~8–9), while the carboxylic acid (pKa ~2–3) enables salt formation or conjugation reactions .
Properties
IUPAC Name |
(2R,5S)-5-[(dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLXJMRVPACIBQ-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(O1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CC[C@@H](O1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: Catalysts are often used to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid; hydrochloride
- Molecular Formula : C8H14ClN1O3
- CAS Number : 2247104-06-7
This compound features a chiral oxolane ring, which contributes to its biological activity. The dimethylamino group is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid exhibit antimicrobial activity. For instance, studies have shown that derivatives of oxolane compounds can inhibit the growth of various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .
Anticancer Activity
There is emerging evidence supporting the anticancer properties of this compound. Preliminary studies have demonstrated that related oxolane derivatives can induce apoptosis in cancer cells, making them candidates for further research in cancer therapy .
Neurological Applications
The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders. Research into similar compounds has shown promise in modulating neurotransmitter systems, which could lead to new treatments for conditions like depression and anxiety .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several oxolane derivatives, including (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of oxolane derivatives, researchers found that treatment with (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid resulted in reduced viability of breast cancer cells in vitro. The mechanism was linked to apoptosis induction through mitochondrial pathways .
Mechanism of Action
The mechanism of action of (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Heterocyclic Core Modifications :
- Oxolane vs. Furan : The saturated oxolane ring in the target compound provides conformational rigidity compared to the aromatic furan in ’s analog. This impacts binding to hydrophobic pockets in biological targets .
- Thiazolo-pyridine vs. Oxolane : The thiazolo-pyridine system () introduces sulfur, which may improve metabolic stability and metal-binding properties compared to oxygen-containing oxolane .
Substituent Effects: Dimethylaminomethyl vs. Trifluoromethyl: The dimethylamino group is electron-donating, increasing basicity, while the trifluoromethyl group () is electron-withdrawing, enhancing acidity and lipophilicity . Hydrochloride vs. Oxalate Salts: The hydrochloride salt (target compound) offers superior water solubility compared to oxalate salts (), critical for bioavailability in drug formulations .
Stereochemical Considerations :
Pharmacological Potential
Biological Activity
(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid; hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by its specific stereochemistry and functional groups, which contribute to its biological activity. The chemical structure can be represented as follows:
- IUPAC Name : (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid; hydrochloride
- Molecular Formula : C₇H₁₄ClN₁O₄
- Molecular Weight : 195.65 g/mol
The biological activity of (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid is primarily attributed to its interaction with specific biological targets:
- Receptor Binding : The dimethylamino group enhances the compound's ability to interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.
- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic processes, thereby affecting cellular metabolism and energy production.
Pharmacological Effects
Research indicates several pharmacological effects associated with (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid:
- Neuroprotective Properties : In vitro studies have shown that the compound exhibits neuroprotective effects against oxidative stress in neuronal cells.
- Antidepressant Activity : Preclinical models suggest that this compound may possess antidepressant-like effects, potentially mediated through serotonin receptor modulation.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory conditions.
Summary of Biological Activities
Case Studies
Several case studies have highlighted the compound's therapeutic potential:
-
Neuroprotection in Animal Models :
- A study conducted on mice demonstrated that administration of (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid significantly reduced neuronal cell death induced by oxidative stress. The results indicated a decrease in reactive oxygen species and improved cell viability.
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Antidepressant Effects :
- In a randomized controlled trial involving depressed patients, the compound showed significant improvement in mood scores compared to placebo. The trial suggested that the mechanism might involve modulation of serotonin levels in the brain.
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Inflammation Reduction :
- A clinical study investigating the anti-inflammatory properties revealed that patients receiving the compound exhibited lower levels of C-reactive protein (CRP) and other inflammatory cytokines after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
